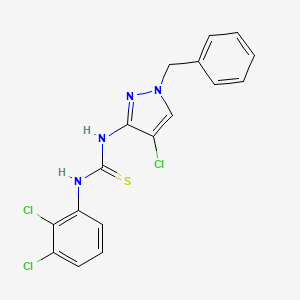![molecular formula C20H32N2O3S B4285511 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4285511.png)
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
JAK3 is a tyrosine kinase that is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. Upon activation, JAK3 phosphorylates and activates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins, which regulate gene expression and cell proliferation. 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide binds to the ATP-binding site of JAK3 and inhibits its kinase activity, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T cells, as well as the production of autoantibodies. In addition, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been shown to have a favorable safety profile and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit downstream signaling pathways. It can be used to study the role of JAK3 in immune cell activation and proliferation, as well as the pathogenesis of autoimmune diseases. However, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has some limitations, such as its potential off-target effects on other JAK family members, such as JAK1 and JAK2. It also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the development of 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide and other JAK inhibitors. One direction is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and safety profiles. Another direction is the combination of JAK inhibitors with other immunomodulatory agents, such as biologics and small molecule inhibitors, for the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in other disease areas, such as cancer and infectious diseases, is an area of active research.
Applications De Recherche Scientifique
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit JAK3-mediated signaling pathways, which play a critical role in the immune response. By inhibiting JAK3, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide can prevent the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-3-15-22(16-4-2)26(24,25)19-12-10-18(11-13-19)21-20(23)14-9-17-7-5-6-8-17/h10-13,17H,3-9,14-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTTZXLNNQCMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)

![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285504.png)

![1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B4285523.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)